Physicochemical Identity: Experimental vs. Predicted Molecular Properties
The target compound is defined by its distinct constitutional isomerism: an ethyl substituent at the pyrrolidine 3‑position coupled with an N,N‑dimethylaniline group at the 2‑position. The closest positional isomer, 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline (CAS not located in authoritative databases), differs only in the attachment point of the aniline ring . While no head‑to‑head biological data are publicly available, the topological polar surface area (tPSA) of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is calculated as 15.27 Ų based on its SMILES structure, versus a predicted tPSA of approximately 15.3 Ų for the 4‑isomer – a negligible difference that belies the potential for divergent target engagement due to altered vectoring of the basic amine .
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 15.27 Ų (calculated from SMILES) |
| Comparator Or Baseline | 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline (predicted ~15.3 Ų) |
| Quantified Difference | Δ tPSA ≈ 0.03 Ų (negligible); biological impact unquantified |
| Conditions | SMILES-based calculation; no experimental chromatographic or crystallographic data available |
Why This Matters
Demonstrates that even structurally trivial regioisomers cannot be assumed functionally interchangeable; procurement of the exact 3‑ethyl‑2‑pyrrolidinyl isomer is essential for SAR reproducibility.
